molecular formula C5H10F3NO2S B13068617 N-ethyl-1,1,1-trifluoropropane-2-sulfonamide

N-ethyl-1,1,1-trifluoropropane-2-sulfonamide

Cat. No.: B13068617
M. Wt: 205.20 g/mol
InChI Key: JXSJSUXLFLBPRB-UHFFFAOYSA-N
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Description

N-Ethyl-1,1,1-trifluoropropane-2-sulfonamide is a fluorinated sulfonamide derivative characterized by a trifluoromethyl (-CF₃) group attached to the propane backbone and an ethyl (-CH₂CH₃) substituent on the sulfonamide nitrogen. Its molecular formula is C₅H₁₀F₃NO₂S, with a molecular weight of 229.20 g/mol. The structural features include:

  • Core structure: A propane chain with a sulfonamide group (-SO₂NH-) at the 2-position.
  • Fluorination: Three fluorine atoms at the 1-position of the propane chain (1,1,1-trifluoro configuration).
  • N-substituent: An ethyl group (-CH₂CH₃) attached to the nitrogen atom.

The compound’s SMILES representation is CC(C(F)(F)F)S(=O)(=O)NCC, and its InChIKey is derivable from the parent compound (1,1,1-trifluoropropane-2-sulfonamide, CID 71758664 ).

Properties

Molecular Formula

C5H10F3NO2S

Molecular Weight

205.20 g/mol

IUPAC Name

N-ethyl-1,1,1-trifluoropropane-2-sulfonamide

InChI

InChI=1S/C5H10F3NO2S/c1-3-9-12(10,11)4(2)5(6,7)8/h4,9H,3H2,1-2H3

InChI Key

JXSJSUXLFLBPRB-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C(C)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1,1,1-trifluoropropane-2-sulfonamide typically involves the reaction of 1,1,1-trifluoropropane-2-sulfonyl chloride with ethylamine under controlled conditions . The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .

Mechanism of Action

The mechanism of action of N-ethyl-1,1,1-trifluoropropane-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function . This interaction is often mediated through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share structural motifs with N-ethyl-1,1,1-trifluoropropane-2-sulfonamide but differ in fluorination patterns, alkyl chain length, or nitrogen substituents:

Compound Name Fluorination Pattern N-Substituent Molecular Formula Key Properties/Applications
This compound 1,1,1-trifluoropropane Ethyl (-CH₂CH₃) C₅H₁₀F₃NO₂S Intermediate for fluorinated polymers
1,1,2,3,3,3-Hexafluoro-N,N-bis(2-hydroxyethyl)-2-(trifluoromethyl)-1-propanesulfonamide Hexafluoro + trifluoromethyl Bis(2-hydroxyethyl) C₉H₁₀F₉NO₄S High thermal stability; surfactants
N-Ethyl-N-(1,1,2,2,3,3,3-heptafluoropropyl)-2-hydroxyethanesulfonamide Heptafluoropropyl Ethyl + 2-hydroxyethyl C₈H₁₁F₇NO₃S Hydrophobic-lipophilic balance
Perfluoro-C4-8-alkane sulfonamides (e.g., P-86–0301) Perfluoroalkane chains Hydroxyethyl + methyl Variable Industrial coatings, firefighting foams

Key Differences in Physicochemical Properties

  • Lipophilicity :

    • The ethyl substituent in the target compound provides moderate lipophilicity (estimated logP ~2.5–3.0), whereas perfluoroalkane derivatives (e.g., P-86–0301 ) exhibit higher logP (>4.0) due to extensive fluorination.
    • Hydroxyethyl groups (e.g., in and ) introduce polarity, reducing logP but enhancing water solubility.
  • Thermal Stability :

    • Compounds with perfluoroalkyl chains (e.g., ) demonstrate superior thermal stability (>300°C decomposition) compared to the target compound (~200°C).
  • Synthetic Accessibility :

    • N-Ethyl derivatives are synthesized via nucleophilic substitution on sulfonamide precursors , while hydroxyethyl or branched fluorinated analogs require multi-step protection-deprotection strategies .

Research Findings and Data Tables

Comparative Physicochemical Data

Property This compound 1,1,2,3,3,3-Hexafluoro-N,N-bis(2-hydroxyethyl)-2-(trifluoromethyl)-1-propanesulfonamide N-Ethyl-N-(heptafluoropropyl)-2-hydroxyethanesulfonamide
Molecular Weight 229.20 g/mol 471.24 g/mol 376.23 g/mol
logP (Predicted) 2.8 1.2 3.5
Thermal Stability ~200°C >300°C ~250°C
Water Solubility Low (mg/L range) Moderate (g/L range) Low (mg/L range)

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